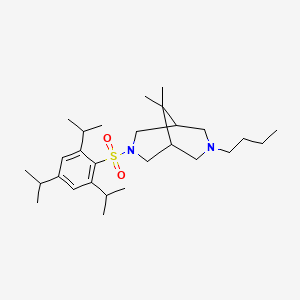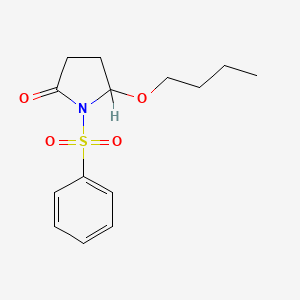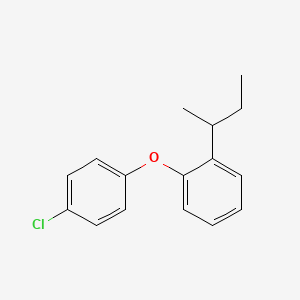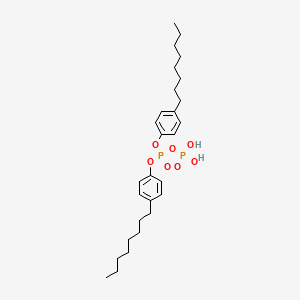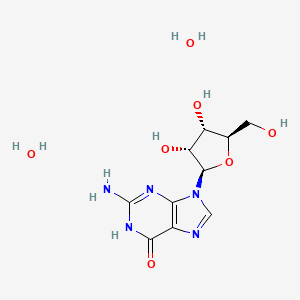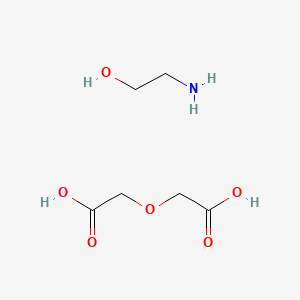
p-Methyl-alpha-undecylbenzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methyl-alpha-undecylbenzylamine hydrochloride: is a chemical compound with the molecular formula C19H34ClN and a molecular weight of 311.93296 g/mol . It is a hydrochloride salt form of p-methyl-alpha-undecylbenzylamine, which is characterized by the presence of a benzylamine group substituted with a methyl group at the para position and an undecyl chain at the alpha position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-methyl-alpha-undecylbenzylamine hydrochloride typically involves the alkylation of p-methylbenzylamine with an undecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Methyl-alpha-undecylbenzylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or nitriles.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Amine oxides, nitriles.
Reduction: Primary or secondary amines.
Substitution: Corresponding substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Methyl-alpha-undecylbenzylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is utilized as a reagent for studying enzyme interactions and as a substrate in biochemical assays. It is also employed in the development of novel bioactive molecules.
Medicine: The compound has potential applications in the pharmaceutical industry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, surfactants, and as an additive in various chemical processes.
Wirkmechanismus
The mechanism of action of p-methyl-alpha-undecylbenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- p-Methyl-alpha-decylbenzylamine hydrochloride
- p-Methyl-alpha-dodecylbenzylamine hydrochloride
- p-Methyl-alpha-octylbenzylamine hydrochloride
Comparison: Compared to its analogs, p-methyl-alpha-undecylbenzylamine hydrochloride has a unique undecyl chain length, which can influence its physicochemical properties and biological activity. The length of the alkyl chain affects the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it distinct from its shorter or longer chain counterparts.
Eigenschaften
CAS-Nummer |
84803-58-7 |
|---|---|
Molekularformel |
C19H33ClN- |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
1-(4-methylphenyl)dodecan-1-amine;chloride |
InChI |
InChI=1S/C19H33N.ClH/c1-3-4-5-6-7-8-9-10-11-12-19(20)18-15-13-17(2)14-16-18;/h13-16,19H,3-12,20H2,1-2H3;1H/p-1 |
InChI-Schlüssel |
IMWYTJXLRVILSZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(C1=CC=C(C=C1)C)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


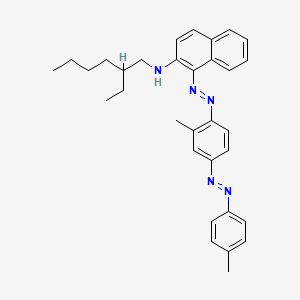
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
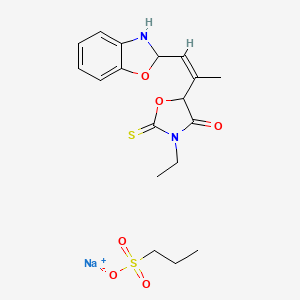
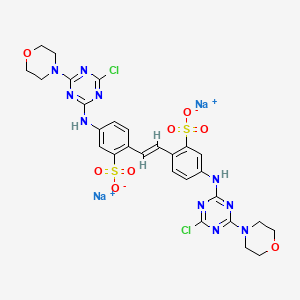
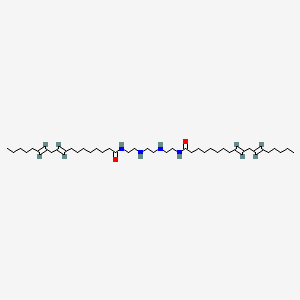

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
